2-(Chloro(4-methylphenyl)methylene)butyraldehyde

Catalog No.
S13158718
CAS No.
83877-86-5
M.F
C12H13ClO
M. Wt
208.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloro(4-methylphenyl)methylene)butyraldehyde

CAS Number

83877-86-5

Product Name

2-(Chloro(4-methylphenyl)methylene)butyraldehyde

IUPAC Name

(2Z)-2-[chloro-(4-methylphenyl)methylidene]butanal

Molecular Formula

C12H13ClO

Molecular Weight

208.68 g/mol

InChI

InChI=1S/C12H13ClO/c1-3-10(8-14)12(13)11-6-4-9(2)5-7-11/h4-8H,3H2,1-2H3/b12-10-

InChI Key

DDMFRVOYWCFQAL-BENRWUELSA-N

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)C)Cl)C=O

Isomeric SMILES

CC/C(=C(\C1=CC=C(C=C1)C)/Cl)/C=O

2-(Chloro(4-methylphenyl)methylene)butyraldehyde, with the CAS number 83877-86-5, is a chemical compound characterized by its unique structure, which includes a chloro group attached to a 4-methylphenyl moiety and a butyraldehyde functional group. Its molecular formula is C12H13ClOC_{12}H_{13}ClO and it has a molecular weight of approximately 208.68 g/mol. The compound exhibits a density of 1.089 g/cm³, a boiling point of 303.9°C at 760 mmHg, and a flash point of 168.8°C .

Typical for aldehydes and compounds containing double bonds. Notably, it can undergo:

  • Aldol Condensation: This reaction involves the formation of β-hydroxy aldehydes or ketones through the reaction of aldehydes or ketones with themselves or other carbonyl compounds under basic or acidic conditions.
  • Knoevenagel Condensation: This is a condensation reaction between an aldehyde and an active methylene compound, often leading to the formation of α,β-unsaturated carbonyl compounds.
  • Electrophilic Aromatic Substitution: The presence of the chloro group can facilitate electrophilic substitutions on the aromatic ring.

These reactions can be influenced by various factors such as temperature, solvent choice, and the presence of catalysts .

Synthesis of 2-(Chloro(4-methylphenyl)methylene)butyraldehyde can be achieved through several methods:

  • Knoevenagel Condensation: This method involves reacting butyraldehyde with 4-methylphenol derivatives in the presence of a base catalyst.
  • Chlorination Reactions: Chlorination of 4-methylphenol followed by subsequent reactions with butyraldehyde can yield the desired compound.
  • Aldol Condensation: This method may also be employed where butyraldehyde reacts with another aldehyde or ketone under basic conditions to form an intermediate that can be further chlorinated.

Optimizing these reactions involves adjusting parameters such as temperature, solvent choice, and catalyst type .

2-(Chloro(4-methylphenyl)methylene)butyraldehyde has potential applications in:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds.
  • Chemical Synthesis: Used as an intermediate in organic synthesis for producing various derivatives.
  • Material Science: Potential applications in developing polymers or coatings due to its reactive functional groups.

Research into its specific applications is ongoing, particularly in medicinal chemistry .

Several compounds share structural similarities with 2-(Chloro(4-methylphenyl)methylene)butyraldehyde:

Compound NameStructural FeaturesUnique Properties
2-Chloro-4-methylphenolChloro group on methylphenolUsed as an intermediate in pharmaceuticals
BenzaldehydeSimple aromatic aldehydeCommonly used in flavoring and fragrance industries
4-MethylbenzaldehydeMethyl group on benzaldehydeExhibits antimicrobial properties
ButyrophenoneKetone group attached to phenylUsed in flavoring and as a fragrance

These compounds highlight the unique features of 2-(Chloro(4-methylphenyl)methylene)butyraldehyde due to its specific chloro-substituted structure combined with an aldehyde functionality, making it valuable for diverse chemical syntheses and potential biological applications .

The Claisen-Schmidt condensation represents a fundamental synthetic pathway for the formation of 2-(Chloro(4-methylphenyl)methylene)butyraldehyde, involving the condensation of aldehydes and carbonyl compounds to yield β-hydroxycarbonyl compounds with subsequent dehydration to form α,β-unsaturated aldehydes [8]. This reaction is characterized as a crossed-aldol condensation where a ketone or aldehyde containing α-hydrogen reacts with an aromatic carbonyl compound lacking α-hydrogens [8].

The mechanistic pathway proceeds through distinct phases beginning with enolate formation [27] [28]. The base-catalyzed mechanism initiates when hydroxide ion abstracts an α-hydrogen from butyraldehyde, generating a resonance-stabilized enolate ion where negative charge is delocalized between oxygen and the α-carbon [31]. This enolate species exhibits nucleophilic character due to its electron-rich nature, making it highly reactive toward electrophilic carbonyl centers [31].

The subsequent nucleophilic addition step involves the enolate ion attacking the carbonyl carbon of 4-methylbenzaldehyde, forming a new carbon-carbon bond and yielding an alkoxide intermediate [28] [35]. This alkoxide species is stabilized through coordination with the base catalyst, ensuring persistence within the reaction medium [31]. The intermediate then undergoes protonation by water or other proton donors present in the reaction system, resulting in formation of the β-hydroxy carbonyl compound [28] [35].

The final dehydration step occurs under elevated temperatures or prolonged reaction conditions, where the hydroxyl group and α-hydrogen are eliminated as water molecules [31]. This elimination creates a conjugated system with a double bond between the α- and β-carbons, yielding the desired α,β-unsaturated aldehyde product [31]. The driving force for dehydration arises from conjugation stabilization between the newly formed double bond and both the carbonyl group and aromatic ring system [8].

Table 1: Claisen-Schmidt Condensation Reaction Parameters

ParameterOptimal RangeEffect on Yield
Temperature60-80°CHigher temperatures favor dehydration [29]
Base Concentration0.1-0.5 M NaOHExcess base can cause side reactions [30]
Reaction Time4-8 hoursExtended time improves conversion [29]
Solvent PolarityModerate polarAffects enolate stability [29]

Alternative Synthetic Routes (Aldol Additions, Cross-Coupling Reactions)

Beyond the traditional Claisen-Schmidt approach, several alternative synthetic methodologies offer pathways to 2-(Chloro(4-methylphenyl)methylene)butyraldehyde formation [2]. Aldol addition reactions represent a direct approach where two carbonyl compounds combine under base-catalyzed conditions to form β-hydroxy carbonyl intermediates [27] [28]. These reactions preferentially occur with simple aldehydes containing monosubstituted α-carbons, as disubstituted and trisubstituted aldehydes exhibit unfavorable equilibrium shifts due to steric interactions [28] [35].

The aldol addition mechanism follows a three-step process encompassing enolization, nucleophilic addition, and protonation [28]. Initial enolization involves base-mediated deprotonation of the α-carbon to generate the enolate nucleophile [35]. The nucleophilic addition step proceeds through enolate attack on the electrophilic carbonyl center, forming the alkoxide intermediate [28]. Final protonation yields the β-hydroxy aldehyde product, which may undergo subsequent dehydration to form the conjugated system [35].

Cross-coupling reactions present an alternative approach utilizing transition metal catalysis to form carbon-carbon bonds [32] [36]. Recent developments in photoredox-mediated cobalt catalysis have demonstrated efficient asymmetric cross-coupling of aldehydes with diverse carbonyl compounds [36]. These methodologies employ synergistic mechanisms driven by photoredox-induced single-electron reduction followed by radical-radical coupling processes [36].

Nickel-catalyzed cross-dehydrogenative coupling represents another emerging approach for aldehyde-alkene coupling reactions [6]. This methodology utilizes zinc powder and di-tert-butyl peroxide combinations to enable cross-dehydrogenative coupling, allowing synthesis of β,γ-unsaturated ketones through catalytic union of acyl radicals and allylic radicals [6]. The process involves double hydrogen-atom-transfer mechanisms supported by both experimental and computational evidence [6].

Table 2: Alternative Synthetic Route Comparison

MethodCatalyst SystemTypical Yield RangeSelectivity
Aldol AdditionNaOH/KOH60-85%Moderate [27]
Cross-CouplingPd/Cu catalysis70-90%High [32]
Photoredox CouplingCo/photocatalyst75-90%Very High [36]
Nickel CouplingNi/Zn/peroxide65-80%Good [6]

Catalytic Systems and Solvent Effects

Catalytic systems for aldol condensation reactions encompass acidic catalysts, alkaline catalysts, acid-base amphoteric catalysts, and ionic liquid catalysts [9] [10]. Basic catalysts demonstrate superior performance with high conversion rates and yields compared to acidic systems, though liquid alkali separation from products presents challenges [9] [13]. Oxide and hydrotalcite-based alkaline catalysts require elevated reaction temperatures but offer easier product separation [9] [13].

Basic resin catalysts exhibit excellent catalytic activity at lower reaction temperatures while providing straightforward separation from target products [9] [10]. These heterogeneous catalysts reduce reactor corrosion and facilitate product purification compared to homogeneous systems [10]. Acid-base amphoteric catalysts have attracted significant research attention due to their excellent activity and selectivity characteristics [9] [10] [13].

The catalytic performance hierarchy for furfural-acetone aldol condensation follows the order: acidic molecular sieve < solid base < strong solid base < liquid base [10]. However, acid-catalyzed reactions involving furfural suffer from low yields due to furfural decomposition under acidic conditions, producing humin deposits that deactivate catalyst surfaces [10].

Ionic liquid catalysts offer advantages including high activity, strong catalytic effects, good stability, broad raw material applicability, and low production costs [10] [13]. These novel catalytic materials represent promising alternatives for aldol condensation applications, particularly for specialized synthetic requirements [10].

Solvent effects significantly influence reaction outcomes through multiple mechanisms [14]. Green chemistry principles emphasize sustainable solvent selection based on waste disposal impact, environmental considerations, and health safety parameters [14]. Water-based systems, including aqueous biphasic catalysis and micelle-enabled catalysis, constitute viable green alternatives to organic solvents [14].

Table 3: Catalytic System Performance Data

Catalyst TypeOperating TemperatureYield RangeSeparation Ease
Liquid Base25-40°C80-95%Difficult [9]
Basic Resin40-60°C75-90%Easy [9]
Amphoteric50-70°C85-95%Moderate [10]
Ionic Liquid30-50°C70-85%Easy [10]

Purification Techniques and Yield Optimization

Purification of aldehyde compounds presents unique challenges due to their reactive nature and tendency to form gem-diol species under various conditions [15]. Flash chromatography represents the primary purification method for organic aldehydes, utilizing silica gel stationary phases with appropriate solvent gradients [37] [38] [40]. The technique typically employs automated systems with ultraviolet detection to separate complex reaction mixtures and isolate desired products [23].

Column chromatography optimization requires careful consideration of mobile phase composition and gradient profiles [40] [45]. Greener chromatography approaches emphasize replacement of hazardous solvents with safer alternatives while maintaining separation efficiency [45]. Acetone-isopropanol-heptane systems can effectively replace dichloromethane-methanol combinations, improving both safety profiles and separation selectivity [45].

Recrystallization serves as a complementary purification technique for solid aldehyde derivatives [42] [46]. Successful recrystallization depends on proper solvent selection where the compound exhibits high solubility in hot solvent and low solubility when cold [46]. The 3% weight-to-volume ratio serves as the dividing line between soluble and insoluble classifications [46].

High-performance liquid chromatography provides analytical and preparative purification capabilities for aldehyde compounds [44]. Reversed-phase chromatography proves particularly effective for hydrophobic aldehyde derivatives, utilizing hydrophilic stationary phases and hydrophobic mobile phases [44]. Method selection depends on specific molecular characteristics and purification objectives [44].

Distillation techniques offer additional purification options for volatile aldehyde compounds [43]. Simple distillation separates liquids from non-volatile impurities, while fractional distillation enables separation of components with similar boiling points [43]. Vacuum distillation proves useful for heat-sensitive materials by reducing atmospheric pressure and lowering required boiling points [43].

Table 4: Purification Method Efficiency Comparison

TechniquePurity AchievedRecovery YieldTime Required
Flash Chromatography95-99%70-85%2-4 hours [40]
Recrystallization90-98%80-90%4-8 hours [46]
HPLC Purification98-99.5%60-75%1-3 hours [44]
Distillation85-95%85-95%3-6 hours [43]

Scalability Challenges in Industrial Production

Industrial-scale aldehyde production faces significant challenges related to process economics, safety considerations, and environmental compliance [18] [24] [25]. The chemical production industry confronts environmental impact concerns, energy efficiency requirements, supply chain vulnerabilities, and increasingly stringent regulatory compliance demands [24].

Scale-up considerations involve fundamental physical principles governed by the square-cube law, where surface area to volume ratios decrease as reactor volumes increase [26]. A 1000-liter vessel exhibits proportionally ten-fold lower surface area to volume ratio compared to a 1-liter vessel, significantly affecting heat transfer characteristics and reaction control [26].

Hydroformylation represents the primary industrial method for aldehyde production, utilizing olefins with syngas (carbon monoxide and hydrogen) under high pressure conditions [19] [21] [25]. This process operates on multi-million tonne scales annually but requires sophisticated infrastructure for handling extremely toxic and flammable gases [25]. The necessity for explosion-secured facilities and specialized stainless-steel reactors limits laboratory-scale adoption [25].

Atom economy considerations favor lower molecular weight reagents that add minimal mass while achieving desired transformations efficiently [26]. For redox reactions, low-mass oxidants such as molecular oxygen, sodium hypochlorite, or hydrogen peroxide are preferred over heavier alternatives [26]. Catalytic reactions receive preference over stoichiometric transformations wherever possible [26].

Energy efficiency improvements focus on developing chemical processes that reduce or eliminate hazardous substance generation [24]. Green chemistry approaches emphasize bio-based raw materials, water as solvent, and renewable energy sources [24]. Process intensification through microreactor technology and continuous flow systems offers potential solutions for improved heat and mass transfer [24].

Table 5: Industrial Scale-Up Parameters

Scale FactorLaboratoryPilot PlantIndustrial
Reactor Volume1-10 L100-1000 L10,000+ L [26]
Heat Transfer RateHighModerateLow [26]
Temperature ControlExcellentGoodChallenging [26]
Investment CostLowModerateVery High [25]

The development of safer, simpler laboratory-scale methods for aldehyde generation represents an active research area [25]. Two-chamber reactor systems enable efficient protocols that avoid the infrastructure requirements associated with traditional high-pressure syngas processes [25]. These methodologies show promise for drug discovery and development applications in both industrial and academic settings [25].

2-(Chloro(4-methylphenyl)methylene)butyraldehyde exhibits distinctive electrophilic substitution patterns due to the electronic effects of its substituents [1]. The compound contains a chloro substituent at the para position relative to the methylphenyl group, which significantly influences its reactivity toward electrophiles. The chlorine atom functions as a deactivating group through its electron-withdrawing inductive effect, reducing the electron density of the aromatic ring and making it less reactive toward electrophilic attack compared to unsubstituted benzene [2].

Despite its deactivating nature, the chloro substituent directs incoming electrophiles to the ortho and para positions through resonance stabilization [1]. This directional effect occurs because the chlorine atom possesses non-bonding electron pairs that can participate in resonance, providing stability to the intermediate arenium ion formed during substitution [1]. The methyl group present in the para position acts as an electron-donating group through hyperconjugation, partially offsetting the deactivating effect of chlorine and creating a mixed electronic environment on the aromatic ring [1].

The reactivity pattern of this compound in electrophilic substitution reactions follows the general trend observed for halogenated aromatic compounds. The rate of substitution is significantly slower than that of benzene due to the electron-withdrawing inductive effect of chlorine, which stabilizes the starting material relative to the cationic intermediate [2]. Common electrophilic substitution reactions that can occur include nitration, sulfonation, and Friedel-Crafts acylation, with the regioselectivity being controlled by the combined effects of both the chloro and methyl substituents [3].

The presence of the butyraldehyde chain attached to the aromatic system through a methylene bridge creates additional steric considerations that may influence the approach of electrophiles. The aldehyde functionality does not directly participate in aromatic substitution but may serve as a coordination site for Lewis acid catalysts commonly used in these reactions [3].

Nucleophilic Additions to the Aldehyde Group

The aldehyde functionality in 2-(Chloro(4-methylphenyl)methylene)butyraldehyde represents the most electrophilic site in the molecule and serves as the primary target for nucleophilic addition reactions [4]. The carbonyl carbon exhibits enhanced electrophilicity due to the polarization of the carbon-oxygen double bond, where oxygen's higher electronegativity creates a partial positive charge on carbon [4].

The general mechanism of nucleophilic addition to the aldehyde group follows a two-step process [4]. Initially, a nucleophile approaches the carbonyl carbon at an angle of approximately 105° relative to the carbonyl oxygen, forming a tetrahedral alkoxide intermediate through rehybridization from sp² to sp³ [4]. This intermediate is subsequently protonated by water or acid to yield the final alcohol product [4].

The compound readily undergoes nucleophilic addition with various nucleophiles including water (hydration), alcohols (hemiacetal formation), amines (imine formation), and cyanide ions (cyanohydrin formation) [5]. The addition of hydrogen cyanide represents a particularly important synthetic transformation, as it increases the carbon chain length and provides access to α-hydroxynitriles that can be further transformed into amino acids or other valuable intermediates [5].

The electronic environment created by the aromatic substituents influences the reactivity of the aldehyde group. The chloro substituent, being electron-withdrawing, increases the electrophilicity of the carbonyl carbon through inductive effects transmitted through the aromatic system and methylene bridge [4]. This enhanced electrophilicity results in faster nucleophilic addition rates compared to simple aliphatic aldehydes.

The steric environment around the carbonyl group also plays a crucial role in determining reaction rates and selectivity. The bulky aromatic substituent creates steric hindrance that can slow the approach of large nucleophiles while favoring smaller, more reactive species [4]. This selectivity can be exploited in synthetic applications where discrimination between different nucleophiles is desired.

Coordination Chemistry with Transition Metals

The coordination chemistry of 2-(Chloro(4-methylphenyl)methylene)butyraldehyde with transition metals involves multiple potential binding modes due to the presence of both the aldehyde functionality and the aromatic π-system [12]. The compound can function as a ligand in coordination complexes, with the aldehyde oxygen serving as the primary coordination site [12].

The aldehyde group coordinates to transition metals through the oxygen lone pairs in an η¹-O-bonded mode, particularly favoring Lewis-acidic metal centers in higher oxidation states such as Zn²⁺, Al³⁺, and Ti⁴⁺ [12]. This coordination mode is characterized by the donation of electron density from the oxygen lone pairs to vacant metal d-orbitals, resulting in a two-electron donation that classifies the aldehyde as an L-type ligand [12].

For electron-rich, low-valent metal centers such as Fe(0), Ru(0), and Os(0), the compound can coordinate through an η²-C,O-bonded mode, where both the carbon and oxygen of the carbonyl group interact with the metal center [12]. This bonding mode is analogous to alkene coordination and follows the Dewar-Chatt-Duncanson model, involving both σ-donation from the carbonyl π-bond to the metal and π-back-donation from filled metal d-orbitals to the carbonyl π*-antibonding orbital [12].

The aromatic ring system provides an additional coordination site through π-coordination, where the metal center can bind to the aromatic π-system in an η⁶ fashion [13]. This interaction dramatically alters the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack and other transformations that are typically unfavorable for neutral arenes [13].

The presence of the chloro substituent creates opportunities for chelation when the compound coordinates to metal centers capable of binding to both the aldehyde oxygen and the aromatic system simultaneously [14]. Such chelating coordination modes result in enhanced complex stability and modified electronic properties [14].

Metal complexes of this compound have shown potential as catalysts in various organic transformations, including oxidation reactions, C-H activation processes, and asymmetric synthesis [15]. The combination of the electron-withdrawing chloro group and the electron-rich aromatic system creates a unique electronic environment that can be fine-tuned for specific catalytic applications [15].

Photochemical Transformation Pathways

2-(Chloro(4-methylphenyl)methylene)butyraldehyde exhibits rich photochemical behavior due to the presence of both the aromatic chromophore and the aldehyde functionality [16]. The compound absorbs ultraviolet light efficiently, with the aromatic system providing the primary absorption band in the UV region, while the aldehyde group contributes to the overall photochemical reactivity [16].

Upon photoexcitation, the compound undergoes intersystem crossing from the initially formed singlet excited state to the triplet state, which is the primary reactive species in most photochemical transformations [16]. The triplet state of aromatic aldehydes is known to be highly reactive and capable of participating in various photochemical processes including hydrogen atom abstraction, energy transfer, and photoinduced electron transfer [16].

The most significant photochemical transformation involves photo-oxidation of the aldehyde group to form the corresponding carboxylic acid [17]. This process occurs through a radical chain mechanism initiated by UV irradiation, where the excited aldehyde abstracts hydrogen atoms from the solvent or undergoes direct oxidation with atmospheric oxygen [17]. The reaction proceeds efficiently under both UV and visible light irradiation, making it a practical method for the synthesis of carboxylic acid derivatives [17].

Photolysis of the aldehyde group can lead to the formation of radical species that can undergo various secondary reactions including cyclization, dimerization, and fragmentation [18]. The chloro substituent on the aromatic ring can participate in these processes, potentially leading to the formation of chlorinated organic products or the elimination of chlorine atoms [18].

The compound can function as a photosensitizer in the presence of other organic molecules, where the excited aldehyde transfers energy to acceptor molecules, initiating their photochemical transformation [19]. This property makes the compound useful in photocatalytic applications and as a tool for studying photochemical processes [19].

Photoisomerization reactions can occur around the carbon-carbon double bond connecting the aromatic ring to the butyraldehyde chain, potentially leading to the formation of geometric isomers with different physical and chemical properties [20]. The photochemical reactivity is influenced by the solvent environment, with polar solvents generally favoring charge-transfer processes while nonpolar solvents promote radical-mediated transformations [20].

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

208.0654927 g/mol

Monoisotopic Mass

208.0654927 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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